[(3aR,5R,6S,6aR)-2,2-dimethyl-6-triethylsilyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate
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Overview
Description
[(3aR,5R,6S,6aR)-2,2-dimethyl-6-triethylsilyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfonic acid group attached to a toluene ring, along with a tetrahydrofuran ring system substituted with triethylsilanyloxy and dioxolane groups.
Preparation Methods
The synthesis of toluene-4-sulfonic acid 2,2-dimethyl-6-triethylsilanyloxy-tetrahydro-furo[2,3-d][1,3]dioxol-5-ylmethyl ester involves multiple steps, starting with the sulfonation of toluene to produce toluene-4-sulfonic acid. This is followed by the esterification of the sulfonic acid group with the appropriate alcohol derivative. The reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
[(3aR,5R,6S,6aR)-2,2-dimethyl-6-triethylsilyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various acids and bases
Scientific Research Applications
[(3aR,5R,6S,6aR)-2,2-dimethyl-6-triethylsilyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is utilized in biochemical assays and as a labeling reagent for the detection of specific biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 2,2-dimethyl-6-triethylsilanyloxy-tetrahydro-furo[2,3-d][1,3]dioxol-5-ylmethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the ester and silanyloxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to toluene-4-sulfonic acid 2,2-dimethyl-6-triethylsilanyloxy-tetrahydro-furo[2,3-d][1,3]dioxol-5-ylmethyl ester include:
Toluene-4-sulfonic acid methyl ester: Lacks the complex tetrahydrofuran and silanyloxy groups, making it less versatile in certain applications.
Toluene-4-sulfonic acid ethyl ester: Similar to the methyl ester but with an ethyl group, offering slightly different reactivity.
Toluene-4-sulfonic acid 2,2-dimethyl-6-triethylsilanyloxy-tetrahydro-furo[2,3-d][1,3]dioxol-4-ylmethyl ester: A structural isomer with different positioning of the ester group, affecting its chemical properties
Properties
IUPAC Name |
[(3aR,5R,6S,6aR)-2,2-dimethyl-6-triethylsilyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O7SSi/c1-7-30(8-2,9-3)28-18-17(25-20-19(18)26-21(5,6)27-20)14-24-29(22,23)16-12-10-15(4)11-13-16/h10-13,17-20H,7-9,14H2,1-6H3/t17-,18+,19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDGRUUEICONSF-IYWMVGAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1C(OC2C1OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1[C@H](O[C@H]2[C@@H]1OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O7SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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